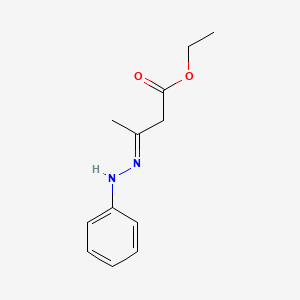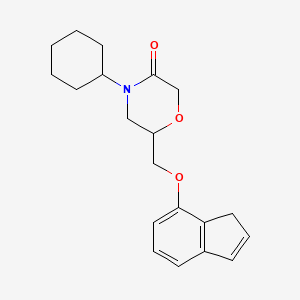
Benzene, 1,1'-(chloromethylene)bis[2-methyl-
概要
説明
Benzene, 1,1’-(chloromethylene)bis[2-methyl-] is an organic compound with the molecular formula C13H11Cl. It is also known by other names such as Methane, chlorodiphenyl-; Benzhydryl chloride; Chlorodiphenylmethane; Diphenylchloromethane; Diphenylmethyl chloride; and 1,1’-(Chloromethylene)bis(benzene) . This compound is characterized by the presence of a chloromethylene group attached to two benzene rings, making it a significant compound in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(chloromethylene)bis[2-methyl-] typically involves the chlorination of diphenylmethane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CHCl}\text{C}_6\text{H}_5 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of Benzene, 1,1’-(chloromethylene)bis[2-methyl-] involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(chloromethylene)bis[2-methyl-] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethylene group can yield diphenylmethane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of diphenylmethanol or diphenylmethylamine.
Oxidation: Formation of benzophenone or benzhydrol.
Reduction: Formation of diphenylmethane.
科学的研究の応用
Benzene, 1,1’-(chloromethylene)bis[2-methyl-] has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1,1’-(chloromethylene)bis[2-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The chloromethylene group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological molecules. The pathways involved include the activation or inhibition of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
Benzhydryl chloride: Similar structure but lacks the methyl group.
Chlorodiphenylmethane: Another name for Benzhydryl chloride.
Diphenylchloromethane: Similar structure but with different substituents.
Uniqueness
Benzene, 1,1’-(chloromethylene)bis[2-methyl-] is unique due to the presence of the chloromethylene group attached to two benzene rings, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and industrial applications.
特性
IUPAC Name |
1-[chloro-(2-methylphenyl)methyl]-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKVUSHDWONRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705877 | |
| Record name | 1,1'-(Chloromethylene)bis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60973-61-7 | |
| Record name | 1,1'-(Chloromethylene)bis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Chloro-2-methylphenyl)-6-methyloxazolo[4,5-b]pyridine](/img/structure/B3274456.png)
![6-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B3274460.png)







![Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B3274530.png)




